molecular formula C11H14N2O5 B13334286 (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate

(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate

Cat. No.: B13334286
M. Wt: 254.24 g/mol
InChI Key: FOHMFFIWUFCPNX-BDNRQGISSA-N
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Description

(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate is a complex organic compound that features multiple functional groups, including an epoxide, a pyrimidoazepine ring system, and an acetate ester. Compounds with such intricate structures are often of interest in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and synthetic challenges.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate likely involves multiple steps, including the formation of the pyrimidoazepine core, the introduction of the epoxide group, and the acetylation of the hydroxyl group. Typical synthetic routes might include:

    Formation of the Pyrimidoazepine Core: This could be achieved through a multi-step process involving cyclization reactions.

    Epoxidation: Introduction of the epoxide group might be done using peracids such as m-chloroperbenzoic acid (m-CPBA).

    Acetylation: The final step could involve acetylation using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of such a compound would require optimization of each step to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the epoxide group.

    Reduction: Reduction reactions could target the epoxide or other functional groups.

    Substitution: Nucleophilic substitution reactions might occur at the acetate ester or other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield diols, while reduction could lead to alcohols or alkanes.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate could serve as a building block for more complex molecules or as a model compound for studying reaction mechanisms.

Biology and Medicine

The compound might exhibit biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with biological targets in novel ways, potentially leading to new therapeutic agents.

Industry

In the industrial context, such compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl methyl ester: Similar structure but with a methyl ester instead of an acetate.

    (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl propionate: Similar structure but with a propionate ester.

Uniqueness

The unique combination of functional groups in (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate might confer distinct chemical reactivity and biological activity compared to its analogs. This could make it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

[(1R,7R,9R,10S)-3,5-dioxo-12-oxa-2,4-diazatricyclo[7.2.1.02,7]dodecan-10-yl] acetate

InChI

InChI=1S/C11H14N2O5/c1-5(14)17-8-4-10-13-6(2-7(8)18-10)3-9(15)12-11(13)16/h6-8,10H,2-4H2,1H3,(H,12,15,16)/t6-,7-,8+,10-/m1/s1

InChI Key

FOHMFFIWUFCPNX-BDNRQGISSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2N3[C@H](C[C@H]1O2)CC(=O)NC3=O

Canonical SMILES

CC(=O)OC1CC2N3C(CC1O2)CC(=O)NC3=O

Origin of Product

United States

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